2-Methyl-3-methoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKZGIVKHPCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885269 | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24487-91-0 | |

| Record name | 3-Methoxy-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24487-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-3-methoxybenzoyl chloride chemical properties and structure

An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound (CAS No. 24487-91-0). This versatile synthetic intermediate is a crucial building block in the creation of complex organic molecules, most notably in the agrochemical sector.

Core Chemical Properties and Data

This compound is a colorless to pale yellow liquid with a strong odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][2][5] |

| CAS Number | 24487-91-0 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.182 - 1.183 g/cm³ | [3][4][6] |

| Boiling Point | 256.989 °C at 760 mmHg | [3][4] |

| Flash Point | 95.729 °C / 96 °C | [3][6][7] |

| Refractive Index | 1.527 | [3][7] |

| Vapor Pressure | 0.0149 mmHg at 25°C | [3] |

| Solubility | Sparingly soluble in water | [1] |

| XLogP3 | 2.8 | [1][3][5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 2 | [1][3] |

Chemical Structure

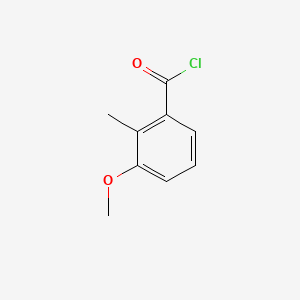

The molecular structure of this compound consists of a central benzene ring substituted with a methyl group at position 2, a methoxy group at position 3, and a benzoyl chloride functional group at position 1.[1] The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group.[2]

Caption: 2D structure of this compound.

Experimental Protocols & Synthesis

The most prevalent method for synthesizing this compound is through the conversion of its corresponding carboxylic acid, 2-Methyl-3-methoxybenzoic acid.[2]

Protocol 1: Synthesis via Thionyl Chloride

This is a conventional and widely used method for preparing acyl chlorides.[2]

-

Objective: To synthesize this compound from 2-Methyl-3-methoxybenzoic acid.

-

Reagents:

-

2-Methyl-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) (often in excess)

-

An inert solvent such as xylene (optional)

-

-

Methodology:

-

2-Methyl-3-methoxybenzoic acid is combined with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.

-

The mixture is heated to reflux.

-

The reaction proceeds for a set time (e.g., 3 hours) until the conversion is complete.[3] The reaction's progress can be monitored by the cessation of gaseous byproducts (SO₂ and HCl).

-

This method is favored because the byproducts are gaseous and easily removed from the reaction mixture, simplifying the purification process.[2]

-

After the reaction is complete, the excess thionyl chloride is removed, typically by distillation, to yield the crude this compound, which can be further purified if necessary.

-

Caption: Common synthesis workflow for this compound.

Protocol 2: Alternative Synthesis using a Grignard Reagent

An alternative, patented method avoids the use of highly toxic phosgene.[8]

-

Objective: To synthesize this compound using a Grignard reagent.

-

Reagents:

-

2-methyl-3-methoxyphenyl magnesium chloride (Grignard reagent)

-

Bis(trichloromethyl)carbonate (Triphosgene)

-

Organic solvent (e.g., tetrahydrofuran, toluene)

-

Catalyst (e.g., triethylamine, pyridine)[8]

-

-

Methodology:

-

The Grignard reagent is first prepared from 2-methyl-3-methoxychlorobenzene and magnesium chips.[8]

-

Bis(trichloromethyl)carbonate is dissolved in an organic solvent.

-

Under a nitrogen atmosphere, the Grignard reagent solution and the bis(trichloromethyl)carbonate solution are added dropwise simultaneously into a solvent containing a catalyst.

-

The reaction temperature is maintained between 10-25°C.

-

After the addition is complete, the mixture is stirred for an additional 2-3 hours to ensure the reaction goes to completion.[8] This method is presented as a safer and more environmentally benign alternative.[2][8]

-

Reactivity and Signaling Pathways

The chemical utility of this compound is rooted in the high reactivity of the acyl chloride functional group, which serves as an excellent electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions.[2]

Nucleophilic Acyl Substitution Reactions

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. Key reactions include:

-

Formation of Amides: It readily reacts with primary and secondary amines to yield the corresponding N-substituted amides.[2]

-

Formation of Esters: Reaction with alcohols provides a direct pathway to the corresponding esters.[1][2]

-

Hydrolysis: The compound is readily hydrolyzed by water, reverting to 2-Methyl-3-methoxybenzoic acid and hydrogen chloride.[2]

Caption: Reactivity of this compound via nucleophilic acyl substitution.

Applications in Research and Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.[2]

-

Agrochemicals: Its most notable application is in the multi-step synthesis of Methoxyfenozide, a selective insect growth regulator known for its efficacy against a range of pests and low toxicity to mammals.[2][3][6] It is also used to synthesize deuterated versions of the insecticide, such as Methoxyfenozide-d9, for research purposes.[3][6][9]

-

Pharmaceuticals and Organic Synthesis: As a versatile reagent, it is employed in the pharmaceutical industry and broader chemical synthesis to introduce the 2-methyl-3-methoxybenzoyl moiety into various substrates.[1][2] Its ability to readily undergo acylation and esterification reactions makes it a valuable building block for diverse organic molecules.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as causing severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation. The compound is harmful to aquatic life with long-lasting effects.[10]

-

Personal Protective Equipment (PPE): When handling this substance, appropriate PPE is mandatory. This includes tightly fitting safety goggles, chemical-impermeable gloves, and a full-face respirator if exposure limits are exceeded.[10]

-

Handling: Work should be conducted in a well-ventilated area, avoiding the formation of dust, mists, or vapors. All sources of ignition should be removed.[10] In case of contact, immediately flush the affected area with water and seek medical attention.[11]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 24487-91-0 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 5. 2-Methoxy-3-methylbenzoyl chloride | C9H9ClO2 | CID 4771138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 9. This compound | 24487-91-0 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

2-Methyl-3-methoxybenzoyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of various organic compounds, including the insecticide Methoxyfenozide.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 24487-91-0[1][2][3][4] |

| Molecular Formula | C₉H₉ClO₂[1][3][4][5] |

| Molecular Weight | 184.62 g/mol [1][2][3][4] |

| Synonyms | 3-methoxy-2-methylbenzoyl chloride, 2-Methyl-m-anisoyl chloride[4][6] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 257 °C[4][6][7] |

| Density | 1.182 g/cm³[6][7] |

| Flash Point | 96 °C[4][6][7] |

| Vapor Pressure | 0.34 Pa at 25°C[6][7] |

| Refractive Index | 1.527[3] |

Experimental Protocols

Synthesis of this compound from 3-Methoxy-2-methylbenzoic acid

A prevalent method for the synthesis of this compound involves the reaction of 3-Methoxy-2-methylbenzoic acid with a chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate (triphosgene).[1]

Method 1: Using Thionyl Chloride

This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification process.[1]

-

Reaction Setup: A round-bottomed flask is equipped with a reflux condenser and a gas scrubber.

-

Reagents: 3-Methoxy-2-methylbenzoic acid is placed in the flask. An excess of thionyl chloride is added.

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting this compound is typically used without further purification.

Method 2: Using Bis(trichloromethyl) carbonate

This method provides a safer alternative to using phosgene gas.

-

Reaction Setup: An organic amine catalyst (e.g., triethylamine, pyridine) is dissolved in an organic solvent (e.g., tetrahydrofuran, toluene) in a reaction vessel.

-

Reagents: 3-Methoxy-2-methylbenzoic acid is added to the solution and dissolved. A solution of bis(trichloromethyl) carbonate in an organic solvent is then slowly added dropwise.

-

Reaction Conditions: The reaction temperature is controlled to be within a specific range (e.g., below 20°C during addition, then heated to 50-150°C). The reaction is monitored by chromatography.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the product is collected by distillation.

Synthesis of Methoxyfenozide using this compound

This compound is a crucial intermediate in the industrial synthesis of the insecticide Methoxyfenozide.[8]

-

Condensation Reaction:

-

Tert-butylhydrazine hydrochloride and dichloroethane are added to a condensation kettle at room temperature.

-

The mixture is cooled to between -6 and -5 °C.

-

A caustic soda solution is added dropwise, followed by phase separation.

-

This compound is then added dropwise to the organic layer, maintaining the temperature below 0 °C.

-

The reaction proceeds for 7-9 hours. After completion, water is added, and the layers are separated. The organic solvent is removed to yield the condensation product.[5][9]

-

-

Acylation Reaction:

-

The condensation product is dissolved in toluene and cooled to below 0 °C in an acylation kettle.

-

3,5-dimethylbenzoyl chloride and a liquid caustic soda solution are added dropwise, keeping the temperature below 0 °C.

-

After 7-9 hours, the layers are separated. The toluene is distilled from the organic layer.

-

The crude product is recrystallized from methanol and water to yield Methoxyfenozide.[5]

-

Chemical Synthesis Workflow

Caption: Synthesis pathway of Methoxyfenozide from 3-Methoxy-2-methylbenzoic acid.

References

- 1. This compound | 24487-91-0 | Benchchem [benchchem.com]

- 2. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 3. 3-Methoxy-2-methylbenzoic acid | 55289-06-0 | FM106366 [biosynth.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. CN106699596A - Preparation process of methoxyfenozide - Google Patents [patents.google.com]

- 6. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]

- 7. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Preparation technology of methoxyfenozide - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic and Experimental Profile of 2-Methyl-3-methoxybenzoyl Chloride: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the characterization of 2-Methyl-3-methoxybenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document compiles expected spectroscopic data based on the compound's structure and offers standardized experimental protocols for its analysis.

Compound Overview

This compound (CAS No. 24487-91-0) is a chemical intermediate, notably utilized in the synthesis of the insecticide Methoxyfenozide.[1][2] Its molecular structure, comprising a substituted benzene ring with a reactive acyl chloride functional group, dictates its characteristic spectroscopic signature. While comprehensive, publicly available experimental data for this specific compound is limited, its spectroscopic features can be reliably predicted based on analogous structures and general principles of spectroscopy.[1]

Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [1][3] |

| Boiling Point | ~257 °C[1] |

| Density | ~1.182 g/cm³[1] |

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the typical spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are as follows:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C4-H, C5-H, C6-H) | 6.8 - 7.5 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

¹³C NMR (Carbon-13 NMR): The anticipated chemical shifts for the carbon atoms are:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170[1] |

| Aromatic (C-O) | ~155 - 160 |

| Aromatic (C-C=O) | ~130 - 135 |

| Aromatic (C-CH₃) | ~125 - 130 |

| Aromatic (C-H) | ~110 - 125 |

| Methoxy (-OCH₃) | ~55[1] |

| Methyl (-CH₃) | ~15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band characteristic of the acyl chloride functional group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1770 - 1800[1] | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| Ion | Expected m/z Ratio | Notes |

| Molecular Ion [M]⁺ | 184/186 | The two peaks correspond to the ³⁵Cl and ³⁷Cl isotopes, with an approximate intensity ratio of 3:1. |

| [M-Cl]⁺ | 149 | Loss of the chlorine atom. |

| [M-COCl]⁺ | 121 | Loss of the benzoyl chloride group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The compound is moisture-sensitive, so the solvent should be anhydrous.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the acyl chloride carbonyl stretch.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: As this compound is a liquid or low-melting solid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or, more conveniently, using an ATR-FTIR. For ATR, a small drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Place the sample on the crystal or between the plates.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

As the compound elutes from the column, it enters the mass spectrometer.

-

-

Ionization and Detection:

-

The most common ionization technique for this type of molecule is Electron Ionization (EI).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure.

Synthesis Workflow

This compound is typically synthesized from 2-Methyl-3-methoxybenzoic acid. The following diagram illustrates the general synthetic workflow.

Caption: Synthesis of this compound.

This workflow highlights the conversion of the carboxylic acid to the acyl chloride using a suitable chlorinating agent, a common and efficient method for this transformation.[1] The reaction often proceeds with the evolution of gaseous byproducts, which can simplify the purification of the final product.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of the insecticide Methoxyfenozide. The document details its chemical and physical properties, outlines its primary chemical reactions, and presents established protocols for its synthesis and subsequent use. Due to its role as a reactive intermediate, this guide emphasizes handling and storage procedures to ensure its integrity. While quantitative kinetic and stability data are not extensively available in public literature, this guide consolidates the existing knowledge to support research and development activities.

Chemical and Physical Properties

This compound (CAS No. 24487-91-0) is an aromatic acyl chloride.[1] Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of a methyl group at the ortho position and a methoxy group at the meta position on the benzene ring influences its steric and electronic properties, thereby affecting its reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Boiling Point | 257 °C | [3] |

| Density | 1.182 g/cm³ | [3] |

| Flash Point | 96 °C | [3] |

| Vapor Pressure | 0.34 Pa at 25°C | [3] |

| Solubility | Sparingly soluble in water | [2] |

Reactivity Profile

The primary reactivity of this compound is characterized by nucleophilic acyl substitution reactions. The chlorine atom serves as a good leaving group, facilitating the addition of various nucleophiles to the carbonyl group.[1]

Hydrolysis

Like other acyl chlorides, this compound readily reacts with water in a hydrolysis reaction to form 2-Methyl-3-methoxybenzoic acid and hydrochloric acid.[1] This reactivity underscores the need for handling the compound in anhydrous conditions to prevent degradation. The rate of hydrolysis is influenced by factors such as the solvent, temperature, and the presence of catalysts.[1]

Reaction with Alcohols (Esterification)

The reaction with alcohols yields the corresponding esters. This esterification process is a direct route to introduce the 2-methyl-3-methoxybenzoyl moiety into other molecules.[1][4]

Reaction with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form N-substituted amides.[1] This is a crucial step in the synthesis of Methoxyfenozide.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Exposure to atmospheric moisture will lead to hydrolysis, degrading the compound and producing corrosive hydrochloric acid. It should be stored away from incompatible materials such as water, strong bases, and alcohols.[6]

Experimental Protocols

Synthesis of this compound from 2-Methyl-3-methoxybenzoic acid

A prevalent method for the synthesis of this compound is the reaction of 2-Methyl-3-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of thionyl chloride is often favored as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.[1]

Protocol:

-

To a reaction vessel equipped with a reflux condenser and a gas scrubber, add 2-Methyl-3-methoxybenzoic acid.

-

Slowly add an excess of thionyl chloride to the reaction vessel.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, typically under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from its carboxylic acid precursor.

Synthesis of Methoxyfenozide

This compound is a key intermediate in the industrial synthesis of the insecticide Methoxyfenozide.[7] The synthesis involves the reaction of this compound with a substituted hydrazine derivative.

Protocol for a key condensation step:

-

In a reaction vessel, dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as dichloroethane.[8]

-

Cool the mixture to between -6°C and -5°C.[8]

-

Slowly add a solution of sodium hydroxide.[8]

-

After separation of the aqueous layer, add this compound dropwise while maintaining the temperature below 0°C.[8]

-

Allow the reaction to proceed for 7-9 hours.[8]

-

The resulting intermediate, N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine, is then further reacted with 3,5-dimethylbenzoyl chloride to yield Methoxyfenozide.[9]

Diagram 2: Key Step in Methoxyfenozide Synthesis

Caption: Reaction of this compound in Methoxyfenozide synthesis.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not known to have specific biological activities or to be directly involved in signaling pathways. Its significance lies in its role as a building block for the synthesis of Methoxyfenozide, which is an ecdysone receptor agonist that acts as a molting accelerator in insects.[2] The biological activity of interest is therefore a property of the final product, not the intermediate itself.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[5]

Conclusion

This compound is a reactive acyl chloride whose chemistry is dominated by nucleophilic acyl substitution. Its primary industrial application is as a crucial intermediate in the synthesis of the insecticide Methoxyfenozide. Due to its reactivity with water, proper handling and storage under anhydrous conditions are essential to maintain its chemical integrity. While detailed quantitative data on its reactivity and stability are limited in the public domain, the established synthetic protocols provide a solid foundation for its use in research and manufacturing. Further studies to quantify its reaction kinetics and degradation pathways would be beneficial for process optimization and safety.

References

- 1. This compound | 24487-91-0 | Benchchem [benchchem.com]

- 2. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. guidechem.com [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 8. Preparation technology of methoxyfenozide - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-methoxybenzoyl chloride, with the CAS Number 24487-91-0, is a reactive acyl chloride compound. It serves as a crucial intermediate in organic synthesis, most notably in the production of the insecticide methoxyfenozide.[1][2] Its molecular structure, featuring a benzene ring substituted with a methyl group, a methoxy group, and a reactive benzoyl chloride moiety, dictates its physical properties and chemical reactivity. This guide provides a comprehensive overview of its known physical and chemical characteristics, supported by experimental protocols for their determination.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Molecular Weight | 184.62 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid; fuming liquid | [6] |

| Odor | Pungent | [6] |

| Boiling Point | 255-257 °C at 760 mmHg | [7] |

| Density | 1.182 - 1.183 g/cm³ | [2][4] |

| Refractive Index | 1.527 | [2][4] |

| Flash Point | 95.729 - 96 °C | [2][4] |

| Vapor Pressure | 0.0149 mmHg at 25°C | [2] |

Calculated Properties

| Property | Value | Source(s) |

| XLogP3 | 2.8 | [2][3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2][3] |

Solubility Profile

This compound is characterized by its limited solubility in water. This is primarily due to its rapid hydrolysis in the presence of water to form 2-methyl-3-methoxybenzoic acid and hydrochloric acid.[3][5][6] This reactivity precludes the existence of a stable aqueous solution.

-

Halogenated hydrocarbons: Dichloromethane, chloroform

-

Ethers: Diethyl ether, tetrahydrofuran (THF)

-

Aromatic hydrocarbons: Toluene, xylene

-

Other aprotic solvents: Acetonitrile, N,N-dimethylformamide (DMF)

It is crucial to use anhydrous (dry) solvents, as the presence of even trace amounts of water will lead to the degradation of the acyl chloride.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound, emphasizing the need for stringent moisture control due to its reactivity.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.

Materials:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 360 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil or silicone oil

-

This compound sample

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached test tube into the Thiele tube containing heat-stable oil, ensuring the sample is fully submerged.

-

Gently heat the side arm of the Thiele tube.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9]

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a stoppered capillary

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and record its mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample and repeat step 3 and 4.

-

Calculate the density using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a liquid.

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

This compound sample

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., isopropanol)

Procedure:

-

Turn on the refractometer and the connected water bath, setting it to a standard temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer with a soft lens tissue and a suitable solvent.

-

Add a few drops of the this compound sample onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw until a sharp, black-and-white dividing line is obtained.

-

Read the refractive index value from the scale.

Chemical Synthesis and Reactivity

This compound is synthesized from its corresponding carboxylic acid, 2-methyl-3-methoxybenzoic acid. A common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The high reactivity of the acyl chloride functional group makes it a versatile intermediate for nucleophilic acyl substitution reactions, such as the formation of amides and esters.[5] Its primary industrial application is in the synthesis of the insecticide methoxyfenozide.[10][11]

Caption: Synthetic pathway of this compound and its use in methoxyfenozide synthesis.

The diagram above illustrates the synthesis of this compound from 2-methyl-3-methoxybenzoic acid via chlorination. It then shows the subsequent acylation reaction with a tert-butylhydrazine intermediate and 3,5-dimethylbenzoyl chloride to produce the final product, methoxyfenozide.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It reacts with moisture in the air to produce hydrochloric acid fumes.[6] Therefore, it should be handled with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and the use of anhydrous conditions in its applications. This guide provides a foundational understanding of its characteristics and the experimental procedures for their verification, serving as a vital resource for professionals in research and development.

References

- 1. This compound | 24487-91-0 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 24487-91-0 | Benchchem [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN106699596A - Preparation process of methoxyfenozide - Google Patents [patents.google.com]

- 11. Preparation technology of methoxyfenozide - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-methoxybenzoyl chloride (CAS No. 24487-91-0), a key chemical intermediate. The document details its history, physicochemical properties, and various methods of synthesis, including established laboratory and industrial-scale preparations. A significant focus is placed on its primary application as a precursor in the synthesis of the insecticide methoxyfenozide. The guide includes detailed experimental protocols for its synthesis and the subsequent synthesis of methoxyfenozide. Furthermore, it elucidates the mechanism of action of methoxyfenozide through the ecdysone receptor signaling pathway, a critical aspect for professionals in drug and pesticide development. Quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using diagrams to enhance understanding.

Introduction

This compound, also known as 3-methoxy-2-methylbenzoyl chloride, is a substituted aromatic acyl chloride.[1] Its molecular structure, featuring a reactive acyl chloride group along with methyl and methoxy substituents on the benzene ring, makes it a valuable building block in organic synthesis.[1][2] The primary significance of this compound lies in its role as a crucial intermediate in the production of methoxyfenozide, a highly selective insect growth regulator.[2] Methoxyfenozide's unique mode of action and low toxicity to non-target organisms have made it an important tool in modern agriculture.[3][4] This guide aims to provide a detailed technical resource on the discovery, synthesis, and applications of this compound for professionals in the chemical and life sciences.

History and Discovery

While the exact date and original discoverer of this compound are not prominently documented in readily available scientific literature, its history is intrinsically linked to the development of diacylhydrazine insecticides. The exploration of this class of compounds as ecdysone agonists began in the latter half of the 20th century. The synthesis of various substituted benzoyl chlorides, including this compound, was a necessary step in the structure-activity relationship studies that led to the discovery of potent and selective insecticides like methoxyfenozide.[3][4] The development of efficient and scalable synthetic routes for this intermediate has been primarily driven by the commercial importance of methoxyfenozide and is documented in various patents.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While extensive spectroscopic data is not widely published, typical spectral characteristics can be inferred from the structure and data on similar compounds.

| Property | Value | Reference(s) |

| CAS Number | 24487-91-0 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 257 °C at 760 mmHg | [6] |

| Density | 1.182 g/cm³ | [6] |

| Flash Point | 96 °C | [6] |

| Refractive Index | 1.527 | [6] |

Spectroscopic Data (Predicted/Typical):

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1770–1800 cm⁻¹, characteristic of the C=O stretching vibration of the acyl chloride group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Signals corresponding to the aromatic protons, the methyl protons, and the methoxy protons would be expected.

-

¹³C-NMR: Resonances for the carbonyl carbon, aromatic carbons, the methyl carbon, and the methoxy carbon would be observed.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.[2]

Synthesis of this compound

The synthesis of this compound typically starts from 2-methyl-3-methoxybenzoic acid. Several methods exist for this conversion, with the choice of reagent often depending on the scale and desired purity.

Synthesis via Chlorination of 2-Methyl-3-methoxybenzoic Acid

The most common laboratory and industrial method for the preparation of this compound is the chlorination of the corresponding carboxylic acid.

This is a widely used method due to the formation of gaseous byproducts that are easily removed.[2]

-

Reaction: 2-Methyl-3-methoxybenzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Oxalyl chloride is another effective chlorinating agent, often used for smaller scale preparations.

-

Reaction: 2-Methyl-3-methoxybenzoic acid + (COCl)₂ → this compound + CO (g) + CO₂ (g) + HCl (g)

Grignard-Based Synthesis

An alternative, more recent approach involves the use of a Grignard reagent, which can be advantageous in terms of safety by avoiding highly toxic reagents like phosgene.[5]

Caption: Grignard-based synthesis workflow for this compound.

Experimental Protocols

Protocol for Synthesis of this compound from 2-Methyl-3-methoxybenzoic Acid using Thionyl Chloride

Materials:

-

2-Methyl-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or another inert solvent)

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend 2-Methyl-3-methoxybenzoic acid in an excess of thionyl chloride or in a solution of thionyl chloride in a dry inert solvent like toluene.

-

Attach a reflux condenser fitted with a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Protocol for Synthesis of Methoxyfenozide from this compound

Materials:

-

This compound

-

tert-Butylhydrazine hydrochloride

-

3,5-Dimethylbenzoyl chloride

-

Sodium hydroxide solution

-

Toluene

-

Reaction vessel with stirring and cooling capabilities

Procedure:

-

Prepare a solution of tert-butylhydrazine by reacting tert-butylhydrazine hydrochloride with a base.

-

React the tert-butylhydrazine with this compound in a suitable solvent like toluene to form the N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide intermediate.

-

In a separate step, acylate the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield methoxyfenozide.

-

The crude methoxyfenozide can be purified by crystallization.

Application in the Synthesis of Methoxyfenozide and its Mechanism of Action

The primary industrial application of this compound is as a key building block in the synthesis of methoxyfenozide.[2] Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent ecdysone receptor agonist.[3][4]

Ecdysone Receptor Signaling Pathway

Ecdysone is a steroid hormone in insects that controls molting and metamorphosis. It exerts its effects by binding to a heterodimeric nuclear receptor composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[7][8]

Caption: Methoxyfenozide mimics 20-hydroxyecdysone, leading to a lethal premature molt.

Methoxyfenozide mimics the natural hormone, 20-hydroxyecdysone, and binds to the EcR subunit of the receptor complex.[4] This binding activates the receptor, causing it to bind to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes.[8][9] This, in turn, initiates the transcription of genes involved in the molting process.[8] By prematurely and persistently activating this pathway, methoxyfenozide induces a lethal, incomplete molt in larval insects, leading to their death.[3] This targeted mode of action makes it highly selective for lepidopteran pests while having minimal impact on beneficial insects and other non-target organisms.[3]

Conclusion

This compound is a vital chemical intermediate with a history tied to the advancement of modern insecticides. Its synthesis, primarily through the chlorination of its corresponding carboxylic acid, is a well-established process. The compound's significance is underscored by its role in the production of methoxyfenozide, an insecticide that offers targeted pest control with a favorable environmental profile. Understanding the synthesis of this compound and the biological pathway of its end-product is crucial for researchers and professionals in the fields of agrochemical and pharmaceutical development. This guide provides a foundational resource for further research and application of this important chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 24487-91-0 | Benchchem [benchchem.com]

- 3. fao.org [fao.org]

- 4. nbinno.com [nbinno.com]

- 5. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on the synthesis of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] This document outlines the primary synthetic methodologies, presents available quantitative data, and includes detailed experimental protocols where possible, adhering to the core requirements of clarity and data-driven presentation for a scientific audience.

Core Synthetic Pathways

The synthesis of this compound predominantly follows two main routes: the chlorination of 2-methyl-3-methoxybenzoic acid and a Grignard reagent-based approach.

Chlorination of 2-Methyl-3-methoxybenzoic Acid

The most conventional and widely cited method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid, 2-methyl-3-methoxybenzoic acid.[1] This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.[1]

With Thionyl Chloride: This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed from the reaction mixture, simplifying the purification process.[1] The reaction generally involves refluxing the benzoic acid derivative with an excess of thionyl chloride.[1]

With Oxalyl Chloride: Oxalyl chloride is another effective reagent for this conversion.[1]

While the literature frequently mentions these methods, a detailed, publicly available experimental protocol with complete spectroscopic characterization for the synthesis of this compound is not extensively documented in scientific journals.[1] However, a representative procedure can be inferred from standard organic chemistry practices and protocols for similar acid chlorides.

Grignard Reagent-Based Synthesis

An alternative, more environmentally conscious approach involves the use of a Grignard reagent.[1] This method, detailed in patent literature, circumvents the use of potentially harsh chlorinating agents. The synthesis commences with the preparation of 2-methyl-3-methoxyphenyl magnesium chloride from 2-methyl-3-methoxychlorobenzene and magnesium. This Grignard reagent is then reacted with bis(trichloromethyl)carbonate (triphosgene) to yield the final product.[2]

Data Presentation

The following tables summarize the available quantitative data for the synthesis of this compound. It is important to note that detailed spectroscopic data is not widely available in the public domain.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24487-91-0 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 257 °C | [4] |

| Density | 1.182 g/cm³ | [4] |

| Flash Point | 96 °C | [4] |

| Refractive Index | 1.527 | [4] |

Table 2: Summary of Synthetic Methods and Reported Yields

| Method | Reagents | Reported Yield | Reference |

| Chlorination | 2-Methyl-3-methoxybenzoic acid, Thionyl chloride | Not specified in detail | [1] |

| Chlorination | 2-Methyl-3-methoxybenzoic acid, Oxalyl chloride | Not specified in detail | [1] |

| Grignard Synthesis | 2-methyl-3-methoxyphenyl magnesium chloride, Bis(trichloromethyl)carbonate | Product content of 98.85% reported in one example | [2] |

Experimental Protocols

Representative Protocol 1: Synthesis via Chlorination with Thionyl Chloride (General Procedure)

This protocol is a representative example for the conversion of a benzoic acid to a benzoyl chloride and has not been specifically published for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-methyl-3-methoxybenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2: Synthesis via Grignard Reagent and Bis(trichloromethyl)carbonate (Based on Patent CN107176908A)

This protocol is adapted from a patent and describes an industrial-scale synthesis.

-

Grignard Reagent Preparation: In a 50L reactor under a nitrogen atmosphere, charge magnesium chips (1.52 kg, 62.55 mol), tetrahydrofuran (8 L), toluene (8 L), and bromoethane (0.3 kg). Heat the mixture to reflux (90-115 °C) to initiate the reaction. After initiation, slowly add a solution of 2-methyl-3-methoxychlorobenzene (8.88 kg, 56.07 mol) in toluene (6 kg). The reaction is typically complete after 8-10 hours, yielding 2-methyl-3-methoxyphenyl magnesium chloride.[2]

-

Acyl Chloride Formation: In a separate reactor, dissolve bis(trichloromethyl)carbonate in an organic solvent. Under a nitrogen atmosphere, synchronously add the prepared Grignard solution and a catalyst (e.g., triethylamine) to the bis(trichloromethyl)carbonate solution while maintaining the temperature between 10-25 °C. After the addition is complete, continue stirring for 2-3 hours.[2]

-

Purification: Filter the reaction mixture to remove magnesium chloride. The solvent is then removed by vacuum distillation, and the product is collected by fractional distillation at 130-135 °C / 0.098 MPa.[2]

Mandatory Visualization

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for the chlorination route.

References

An In-depth Technical Guide to the Electrophilic Nature of the Carbonyl Carbon in 2-Methyl-3-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbon in 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The document elucidates the electronic and steric influences of the 2-methyl and 3-methoxy substituents on the reactivity of the acyl chloride functionality. While specific experimental quantitative data for this particular molecule is limited in publicly available literature, this guide leverages data from analogous compounds and established principles of physical organic chemistry to provide a robust understanding of its chemical behavior. Detailed experimental protocols for its synthesis and representative reactions are also presented, alongside visualizations of key chemical pathways to aid in research and development.

Introduction

This compound is an aromatic acyl chloride whose utility in organic synthesis is primarily dictated by the electrophilicity of its carbonyl carbon. This reactivity allows for its facile reaction with a wide range of nucleophiles, making it a valuable building block for more complex molecules.[1] Understanding the factors that govern the electrophilic nature of the carbonyl carbon is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic routes.

The presence of both a methyl group in the ortho position and a methoxy group in the meta position on the benzoyl chloride ring introduces a unique combination of steric and electronic effects that modulate the reactivity of the carbonyl group. This guide will dissect these influences to provide a detailed portrait of the chemical personality of this compound.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 2-Methyl-3-methoxybenzoic acid.[1]

Synthesis Pathway

Caption: Synthesis of this compound from its carboxylic acid precursor.

Experimental Protocols

Protocol 2.2.1: Synthesis using Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place 2-Methyl-3-methoxybenzoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) to the flask (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) and maintained at this temperature for 1-3 hours, or until the evolution of gas ceases.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2.2.2: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale syntheses due to the gaseous nature of its byproducts (CO, CO₂, HCl).

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Methyl-3-methoxybenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Oxalyl Chloride: Add oxalyl chloride ((COCl)₂) (typically 1.5-2 equivalents) dropwise to the solution at room temperature. A catalytic amount of DMF is often added.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 1-2 hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Work-up: The solvent and volatile byproducts are removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be used directly or purified by vacuum distillation.

An alternative, environmentally friendlier, patented method involves the use of bis(trichloromethyl)carbonate (triphosgene) in the presence of a catalyst.[4]

Electrophilic Nature of the Carbonyl Carbon

The reactivity of this compound in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by several factors, including the inductive and resonance effects of the aromatic ring and its substituents, as well as steric hindrance.

Electronic Effects of Substituents

The electronic properties of the 2-methyl and 3-methoxy substituents play a crucial role in modulating the electron density at the carbonyl carbon.

References

An In-Depth Technical Guide to the Synthesis of Methoxyfenozide: A Focus on Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyfenozide, a diacylhydrazine insecticide, is a potent ecdysone receptor agonist that disrupts the molting process in insects, primarily targeting lepidopteran pests. Its synthesis relies on the efficient preparation and coupling of two key intermediates. This technical guide provides a detailed overview of the core synthetic pathways for methoxyfenozide, with a focus on the experimental protocols for its crucial building blocks. The information is compiled from various scientific and patent literature to aid researchers in the replication and optimization of these synthetic routes.

Core Synthetic Pathway Overview

The industrial synthesis of methoxyfenozide is a convergent process that involves the preparation of two primary intermediates, which are then coupled to form the final product. The key intermediates are:

-

3,5-Dimethylbenzoyl Chloride (Intermediate 1)

-

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (Intermediate 2)

The general synthetic scheme involves the acylation of Intermediate 2 with Intermediate 1 in the presence of a base.

Figure 1: Synthetic pathway of Methoxyfenozide.

Synthesis of Key Intermediates: Experimental Protocols

Synthesis of 3,5-Dimethylbenzoyl Chloride (Intermediate 1)

This intermediate is typically prepared from 3,5-dimethylbenzoic acid via chlorination. The most common chlorinating agent used is thionyl chloride (SOCl₂).

Experimental Protocol:

A widely adopted method involves the reaction of 3,5-dimethylbenzoic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and a gas trap, 3,5-dimethylbenzoic acid is added.

-

Reagent Addition: Thionyl chloride (typically in a molar excess) is added to the reaction vessel. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (around 80°C) and maintained for a period of 2 to 5 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to light-yellow liquid.

Quantitative Data for Synthesis of 3,5-Dimethylbenzoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylbenzoic Acid | [1] |

| Reagent | Thionyl Chloride | [1] |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) | [2] |

| Reaction Temperature | Reflux (approx. 80°C) | [1] |

| Reaction Time | 2 - 5 hours | [1] |

| Reported Yield | >95% | [3] |

| Purity | High (often used without further purification after distillation) | [3] |

Note on Spectroscopic Data: While detailed spectroscopic data for this intermediate is not consistently reported in publicly accessible literature, standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy would be used to confirm its structure. The IR spectrum would be expected to show a strong carbonyl stretch for the acid chloride at approximately 1770-1810 cm⁻¹.

Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (Intermediate 2)

The synthesis of this intermediate is a two-step process starting from 3-methoxy-2-methylbenzoic acid.

Step 2a: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride

Similar to the preparation of Intermediate 1, this acid chloride is synthesized by reacting 3-methoxy-2-methylbenzoic acid with a chlorinating agent like thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 3-methoxy-2-methylbenzoic acid is dissolved in an inert solvent such as toluene.

-

Reagent Addition: Thionyl chloride is added dropwise to the solution at a controlled temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours until the conversion is complete.

-

Workup and Purification: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-methoxy-2-methylbenzoyl chloride, which is often used directly in the next step without further purification.

Step 2b: Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

This step involves the condensation reaction between 3-methoxy-2-methylbenzoyl chloride and tert-butylhydrazine.

Experimental Protocol:

-

Reaction Setup: tert-Butylhydrazine hydrochloride is suspended in a solvent like toluene or dichloromethane in a reaction vessel equipped with a stirrer and a cooling system.

-

Base Addition: An aqueous solution of a base, such as sodium hydroxide, is added to neutralize the hydrochloride and free the tert-butylhydrazine.

-

Reagent Addition: The solution of 3-methoxy-2-methylbenzoyl chloride from the previous step is added dropwise to the reaction mixture at a low temperature (typically 0-5°C).

-

Reaction Conditions: The reaction is stirred for several hours at room temperature.

-

Workup and Purification: The organic layer is separated, washed with water, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield N'-tert-butyl-3-methoxy-2-methylbenzohydrazide as a solid.[4]

Quantitative Data for Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

| Parameter | Value | Reference |

| Starting Material | 3-Methoxy-2-methylbenzoyl Chloride | [4] |

| Reagent | tert-Butylhydrazine | [4] |

| Solvent | Toluene or Dichloromethane | [4] |

| Reaction Temperature | 0 - 5°C for addition, then room temperature | [4] |

| Reported Purity | High after recrystallization | [4] |

Note on Spectroscopic Data: Detailed public domain spectroscopic data for this intermediate is scarce. Characterization would typically involve ¹H NMR to confirm the presence of the tert-butyl, methoxy, and methyl groups, as well as the aromatic and amide protons. IR spectroscopy would show characteristic N-H and C=O stretching vibrations.

Final Synthesis of Methoxyfenozide

The final step is the acylation of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (Intermediate 2) with 3,5-dimethylbenzoyl chloride (Intermediate 1).

Figure 2: Final coupling reaction to form Methoxyfenozide.

Experimental Protocol:

-

Reaction Setup: N'-tert-butyl-3-methoxy-2-methylbenzohydrazide is dissolved in a suitable aprotic solvent such as toluene, dichloromethane, or acetonitrile in a reaction vessel.

-

Base Addition: A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Reagent Addition: A solution of 3,5-dimethylbenzoyl chloride in the same solvent is added dropwise to the reaction mixture, typically at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Workup and Purification: The reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials. The organic layer is then dried and the solvent is evaporated. The crude Methoxyfenozide is then purified by recrystallization from a suitable solvent such as methanol or ethanol to afford the final product as a white solid.

Quantitative Data for Methoxyfenozide Synthesis

| Parameter | Value | Reference |

| Starting Materials | Intermediate 1 and Intermediate 2 | [1] |

| Solvent | Dichloromethane or Acetonitrile | [1] |

| Base | Triethylamine or Pyridine | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Purification | Crystallization/Solvent Extraction | [1] |

| Final Product Form | White Powder | [5] |

Conclusion

The synthesis of Methoxyfenozide is a well-established process that hinges on the successful and efficient preparation of its key intermediates, 3,5-dimethylbenzoyl chloride and N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. While the patent literature provides a solid framework for these synthetic procedures, a notable gap exists in the public availability of detailed spectroscopic and quantitative analytical data for the intermediates. This guide consolidates the available information to provide researchers with a comprehensive starting point for the synthesis of this important insecticide. Further optimization and detailed analytical characterization by individual research groups will be crucial for ensuring the purity and quality of the final active ingredient.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 3. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

Methodological & Application

Application Notes and Protocols: 2-Methyl-3-methoxybenzoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-methoxybenzoyl chloride as a versatile reagent in organic synthesis. Detailed experimental protocols for its preparation and key applications are provided, with a focus on its role as a crucial intermediate in the production of agrochemicals and its potential in the synthesis of novel bioactive molecules.

Overview of this compound

This compound (CAS No. 24487-91-0), also known as 3-methoxy-2-methylbenzoyl chloride, is a valuable acylating agent in organic synthesis.[1][2] Its chemical structure, featuring a benzoyl chloride moiety substituted with a methyl and a methoxy group, imparts specific reactivity and steric properties that are leveraged in the synthesis of complex molecules. The primary application of this compound is as a key intermediate in the industrial synthesis of Methoxyfenozide, a widely used insecticide.[1][2][3][4][5] Beyond agrochemicals, its reactivity makes it a useful building block for the preparation of various pharmaceutical intermediates and other fine chemicals.[6]

The core reactivity of this compound lies in nucleophilic acyl substitution reactions. The highly electrophilic carbonyl carbon readily reacts with nucleophiles such as amines, alcohols, and hydrazines to form the corresponding amides, esters, and hydrazides.[1]

Preparation of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 2-Methyl-3-methoxybenzoic acid. Several chlorinating agents can be employed, with thionyl chloride and bis(trichloromethyl) carbonate being prominent examples.

Synthesis via Chlorination with Bis(trichloromethyl) carbonate (Triphosgene)

This method offers a milder alternative to traditional chlorinating agents and often results in high yields and purity.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed protocol derived from patent literature is provided below.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methoxy-2-methylbenzoic acid | 16.6 g (0.1 mol) | CN102584573A |

| Bis(trichloromethyl) carbonate | 12.0 g (0.04 mol) | CN102584573A |

| Pyridine (catalyst) | 0.8 g (0.01 mol) | CN102584573A |

| Toluene (solvent) | 100 mL | CN102584573A |

| Reaction Conditions | ||

| Temperature | 100-110 °C | CN102584573A |

| Reaction Time | Not specified, monitor by TLC/GC | CN102584573A |

| Product | ||

| Product Name | 3-Methoxy-2-methylbenzoyl chloride | CN102584573A |

| Yield | 16.8 g (91%) | CN102584573A |

| Purity (GC) | 99% | CN102584573A |

| Boiling Point | 255-257 °C | CN102584573A |

Methodology:

-

To a solution of 3-methoxy-2-methylbenzoic acid (16.6 g, 0.1 mol) and pyridine (0.8 g, 0.01 mol) in toluene (100 mL), a solution of bis(trichloromethyl) carbonate (12.0 g, 0.04 mol) in toluene is added dropwise at a temperature maintained below 20 °C.

-

After the addition is complete, the reaction mixture is heated to 100-110 °C and maintained for a period sufficient to complete the reaction (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford 3-methoxy-2-methylbenzoyl chloride as a colorless to pale yellow liquid.

Application in the Synthesis of Methoxyfenozide

The primary industrial application of this compound is in the synthesis of the insecticide Methoxyfenozide. This synthesis involves a two-step process starting from the acylation of tert-butylhydrazine hydrochloride.

Overall Synthetic Pathway:

References

- 1. This compound | 24487-91-0 | Benchchem [benchchem.com]

- 2. This compound | 24487-91-0 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

2-Methyl-3-methoxybenzoyl Chloride: A Key Building Block for a New Generation of Selective Insecticides

Application Note

Introduction

2-Methyl-3-methoxybenzoyl chloride is a crucial intermediate in the synthesis of a novel class of insecticides known as diacylhydrazines.[1][2] This class of agrochemicals offers a highly selective mode of action, primarily targeting lepidopteran pests (moths and butterflies) while demonstrating low toxicity to non-target organisms, including mammals and beneficial insects.[3][4] Its primary application is in the synthesis of Methoxyfenozide, a potent insect growth regulator.[3][5][6] Methoxyfenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt in larval stages.[3][7][8] This targeted mechanism makes it a valuable tool in integrated pest management (IPM) programs.[8]

Agrochemicals Derived from this compound

The most prominent agrochemical synthesized from this compound is Methoxyfenozide.

Table 1: Profile of Methoxyfenozide